2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-2-26-20-11-10-18(23-24-20)14-4-3-5-16(12-14)22-19(25)13-27-17-8-6-15(21)7-9-17/h3-12H,2,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZCPZZLEPUORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 343.81 g/mol
- SMILES Notation : CC(C(=O)N(C1=CC=C(C=C1)C2=NN=C(C=C2)C=C(C=C(C2=CC(=C(C=C2)Cl)O)C(=O)N(C1=CC=C(C=C1)C2=NN=C(C=C2)C=C(C=C(C2=CC(=C(C=C2)Cl)O)))))
This structure features a chlorophenoxy group and a pyridazinyl moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. A study on N-substituted chloroacetamides indicated that those with halogenated phenyl rings, such as 4-chlorophenyl, demonstrated effective antimicrobial activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Activity Against E. coli | Activity Against S. aureus | Activity Against MRSA |
|---|---|---|---|
| This compound | Moderate | Strong | Strong |
| N-(4-fluorophenyl)-chloroacetamide | Weak | Moderate | Strong |
| N-(4-bromophenyl)-chloroacetamide | Moderate | Strong | Moderate |
The presence of the chlorophenoxy group enhances lipophilicity, allowing better penetration through bacterial membranes, which is crucial for antimicrobial action .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various in vitro studies. It has been shown to inhibit pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage cell lines. This suggests a mechanism where the compound may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation . The compound's structural features allow it to interact with key cellular targets involved in cancer progression.
Case Study: Anticancer Activity
In a study involving breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability compared to controls. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cancer cells .
Scientific Research Applications
Cancer Treatment
Recent research indicates that derivatives of 2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide exhibit significant potential as inhibitors of the ATF4 pathway, which is associated with various cancers. The ATF4 (Activating Transcription Factor 4) pathway is often activated in response to cellular stress and is implicated in tumor progression and resistance to therapy .
Case Study:
A study published in a patent document highlighted the effectiveness of this compound in inhibiting ATF4, suggesting its utility in treating cancers such as breast cancer and glioblastoma. The research demonstrated that compounds targeting this pathway could enhance the efficacy of existing chemotherapeutics .
Neurological Disorders
The compound has also been investigated for its potential effects on neurodegenerative diseases. Research indicates that it may modulate pathways involved in neuroprotection and cell survival, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease .
Research Findings:
In preclinical models, compounds similar to this compound showed promise in reducing neuroinflammation and promoting neuronal survival under stress conditions, which are critical factors in neurodegeneration .
Anti-inflammatory Properties
Emerging evidence suggests that this compound might possess anti-inflammatory properties, making it useful in treating chronic inflammatory diseases. The modulation of inflammatory pathways could provide therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Pharmacological Insights
Pharmacological studies have indicated that the compound interacts with several biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. This multi-target action enhances its therapeutic potential across different disease models.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Aryl Benzylamine-Based Inhibitors ()
Compounds such as N-[2-(1-acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide (IC50 = 76 nM) and N-(2-(1-[2-(4-chlorophenoxy)phenylamino]ethyl)phenyl)acetamide (IC50 = 74 nM) demonstrate potent inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer. These analogs share the 4-chlorophenoxy-acetamide backbone but incorporate piperidine or ethylamino substituents, enhancing binding affinity and selectivity over 17β-HSD2 (<20% inhibition at 10 µM). The stereochemistry of substituents (e.g., the S-(+)-enantiomer in racemic compound 32) further underscores the importance of structural precision for activity .
Benzothiazole Derivatives ()
- N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide () replaces the pyridazine ring with a benzothiazole moiety.
- 2-(4-Chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide () features a benzothiazole-linked phenyl group. The methyl substituent on the benzothiazole could enhance metabolic stability compared to the ethoxypyridazin group in the target compound .
Pyridinylsulfanyl and Trifluoromethyl Derivatives ()
2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide () incorporates a sulfanyl linker and trifluoromethyl group.
Thiazolidinone and Benzothiazolylamino Derivatives ()
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamide () demonstrates activity against cervical cancer cells (HeLa line). The thiazolidinone ring and methoxyphenyl group suggest a mechanism distinct from 17β-HSD3 inhibition, highlighting the diversity of biological targets accessible through acetamide-based scaffolds .
Physicochemical and Pharmacokinetic Properties
Selectivity and Toxicity Profiles
- 17β-HSD3 vs. 17β-HSD2 Selectivity : Analogs in exhibit >100-fold selectivity for 17β-HSD3, a critical advantage for prostate cancer therapeutics .
- Cytotoxicity: Thiazolidinone derivatives () show cancer cell line specificity (e.g., HeLa), whereas benzylamine-based inhibitors () may target hormone-dependent pathways with fewer systemic effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-chlorophenoxy)-N-[3-(6-ethoxypyridazin-3-yl)phenyl]acetamide, and how do reaction conditions influence yield?
- Methodology : Begin with a substitution reaction under alkaline conditions using 4-chlorophenol and a pyridazine derivative (e.g., 3-amino-6-ethoxypyridazine) to form the phenoxy intermediate. Follow with a condensation reaction using cyanoacetic acid or acetamide derivatives under acidic or catalytic conditions (e.g., DCC as a coupling agent). Monitor reaction progress via TLC or HPLC. Optimize temperature (60–80°C for substitution; room temperature for condensation) and solvent polarity (DMF or THF) to maximize yield .
- Key Data :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Substitution | K₂CO₃, DMF, 70°C | 60–75% |
| Condensation | DCC, CH₃CN, RT | 45–60% |
Q. How can structural characterization of this compound be systematically validated?
- Methodology : Use a combination of X-ray crystallography (for absolute configuration) , NMR (¹H/¹³C for functional groups), and HRMS (for molecular weight confirmation). Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from the pyridazine and chlorophenoxy moieties. Compare spectroscopic data with PubChem analogs (e.g., CLogP, polar surface area) for consistency .
Q. What preliminary assays are recommended to assess bioactivity?
- Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) using in vitro enzymatic assays. Perform dose-response curves (0.1–100 µM) and calculate IC₅₀ values. Validate cytotoxicity in HEK293 or HepG2 cell lines via MTT assays. Prioritize targets based on structural similarity to pyridazine-containing inhibitors .
II. Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproduct formation?
- Methodology : Replace traditional coupling agents (e.g., DCC) with HATU or EDC/HOBt to enhance efficiency. Use microwave-assisted synthesis for faster reaction kinetics. Introduce protecting groups (e.g., Boc for amines) during intermediate steps to prevent side reactions. Monitor purity via LC-MS at each step .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodology :
Replicate assays under standardized conditions (pH, temperature, cell passage number).
Validate target engagement using SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
Perform metabolite profiling (e.g., LC-QTOF-MS) to identify degradation products that may interfere with activity .
Cross-reference with structural analogs to isolate pharmacophore contributions .
Q. What experimental designs are optimal for studying environmental fate and toxicity?
- Methodology : Adopt a tiered approach:
- Phase 1 : Determine logP and solubility to predict environmental partitioning .
- Phase 2 : Use HPLC-UV/MS to track degradation in simulated sunlight or microbial-rich media.
- Phase 3 : Conduct Daphnia magna or Danio rerio assays for acute toxicity (EC₅₀). Reference OECD guidelines for reproducibility .
Q. How can advanced spectroscopic techniques elucidate electronic properties of the pyridazine ring?
- Methodology :
- DFT calculations (B3LYP/6-311+G(d,p)) to model electron density and HOMO-LUMO gaps.
- UV-Vis spectroscopy in varying solvents (polar vs. nonpolar) to assess solvatochromism.
- Compare with crystallographic data to correlate electronic effects with bioactivity .
III. Data Contradiction Analysis
Q. Discrepancies in reported logP values: How to validate computational vs. experimental data?
- Methodology :
- Experimental : Use shake-flask method (octanol/water partition) with HPLC quantification.
- Computational : Cross-validate using ADMET Predictor , Molinspiration , and PubChem tools. Adjust for ionization (pKa) using pH-metric titration .
IV. Structural Optimization Strategies
Q. What modifications to the pyridazine or acetamide groups enhance selectivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
